molecular formula C8H13NO3 B13625939 5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one

5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one

Cat. No.: B13625939
M. Wt: 171.19 g/mol
InChI Key: MIPXFTWTVIDIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Tetrahydro-2H-pyran-3-yl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core substituted at the 5-position with a tetrahydro-2H-pyran-3-yl group. The oxazolidinone scaffold is well-known in medicinal chemistry for its versatility in drug design, particularly as a β-amino alcohol surrogate. The tetrahydro-pyran moiety introduces a cyclic ether structure, which may enhance metabolic stability and influence steric and electronic properties compared to linear or acyclic substituents.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

5-(oxan-3-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO3/c10-8-9-4-7(12-8)6-2-1-3-11-5-6/h6-7H,1-5H2,(H,9,10)

InChI Key

MIPXFTWTVIDIMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2CNC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one typically involves the reaction of tetrahydropyran derivatives with oxazolidinone precursors. One common method includes the cyclization of 3-hydroxy-tetrahydropyran with an appropriate oxazolidinone derivative under acidic or basic conditions. The reaction is often carried out in solvents such as dichloromethane or ethanol at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield tetrahydropyran-oxazolidinone alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and tetrahydropyran derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or alteration of receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-(Tetrahydro-2H-Pyran-3-yl)Oxazolidin-2-One

A positional isomer, 4-(tetrahydro-2H-pyran-3-yl)oxazolidin-2-one, differs in the substitution site (4-position vs. 5-position on the oxazolidinone ring). This minor structural variation can significantly alter biological activity and physicochemical properties. For example, substitution at the 5-position is common in antimicrobial oxazolidinones (e.g., linezolid), suggesting that 5-(tetrahydro-2H-pyran-3-yl)oxazolidin-2-one may have enhanced interactions with bacterial targets compared to its 4-substituted counterpart.

Functional Group Variations

5-(Piperazin-1-ylmethyl)Oxazolidin-2-One (4a-4r)

These derivatives () replace the tetrahydro-pyran group with a piperazine-linked methyl group. They exhibit potent σ2 receptor binding (Ki < 100 nM) with selectivity over σ1 receptors. The piperazine moiety introduces basic nitrogen atoms, enhancing solubility and enabling interactions with neurotransmitter receptors.

5-(Chloromethyl)- and 5-(Hydroxymethyl)Oxazolidin-2-One
  • 5-(Chloromethyl)Oxazolidin-2-One (5) : A precursor for coupling reactions (), this derivative is synthesized via epichlorohydrin and potassium cyanate. The chloromethyl group facilitates nucleophilic substitutions, enabling the attachment of diverse moieties (e.g., chalcones for antimicrobial activity). Compared to the tetrahydro-pyran substituent, the chloromethyl group is more reactive but less stable in biological systems .
  • 5-(Hydroxymethyl)Oxazolidin-2-One: Found in Tedizolid Intermediate-8 () and antimicrobial derivatives (), the hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity.

Physicochemical Properties

  • Piperazinylmethyl Group : Increases water solubility (basic nitrogen) but may reduce blood-brain barrier penetration due to ionization at physiological pH .
  • Hydroxymethyl Group : Highly polar (LogP ~0.5), favoring renal excretion but requiring prodrug strategies for improved absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.